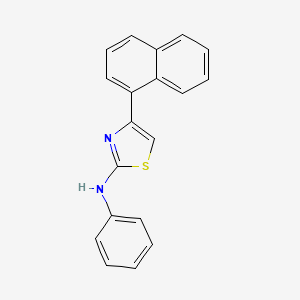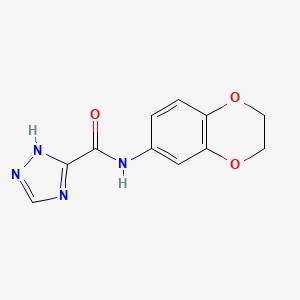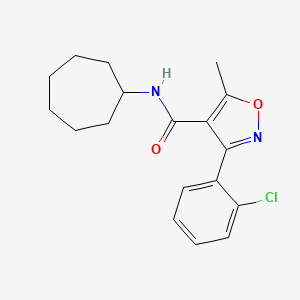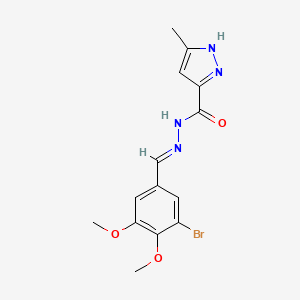![molecular formula C17H22N2O2S B5573046 (3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol](/img/structure/B5573046.png)
(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.14019912 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity :
- A study highlights the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis. One compound in particular demonstrated promising results in reducing bacterial count in lung and spleen tissues (Kumar et al., 2008).
Aromatase Inhibition and Antitumor Activity :
- A series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones were synthesized and evaluated as inhibitors of estrogen biosynthesis, demonstrating potential for treating hormone-dependent breast cancer. These compounds showed stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Selective Serotonin Reuptake Inhibition :
- Research on analogs of (3R*,4R*)-4-amino-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)piperidin-3-ol explored their potential as selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressants (Keverline-Frantz et al., 1998).
Kappa Opioid Receptor Antagonism :
- A compound was identified as a potent and selective kappa opioid receptor antagonist, which could be useful in characterizing the kappa receptor. This research contributes to the understanding of opioid receptor interactions (Thomas et al., 2003).
Thrombin Inhibition :
- A study synthesized stereoisomers of a compound related to this compound, revealing significant variations in inhibitory potency against thrombin based on stereo-configuration. The most potent isomer demonstrated a significant inhibitory effect, highlighting its potential in thrombin-related therapeutic applications (Okamoto et al., 1981).
PKCtheta Inhibition :
- A study on analogs found a compound with an IC50 value of 4.5 nM for the inhibition of PKCtheta, an enzyme involved in T cell activation. This suggests potential applications in immunological disorders (Subrath et al., 2009).
Antimicrobial and Antimycobacterial Activity :
- New analogs were synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi, as well as against Mycobacterium tuberculosis. Some compounds showed potential as agents with dual antimicrobial and antimycobacterial activities (Patel et al., 2012).
Asymmetric Synthesis Applications :
- Research describes the asymmetric synthesis of a compound starting from Baylis–Hillman adducts, indicating its application in the synthesis of biologically interesting polysubstituted piperidines (Salgado et al., 2019).
Propriétés
IUPAC Name |
(3R,4R)-4-amino-1-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-2-5-14(6-3-12)22-17-7-4-13(21-17)10-19-9-8-15(18)16(20)11-19/h2-7,15-16,20H,8-11,18H2,1H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOHTDKIPPPISD-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)CN3CCC(C(C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)CN3CC[C@H]([C@@H](C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5572973.png)
![methyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B5572990.png)
![2-(4-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5572995.png)

![4-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5573009.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5573037.png)
![8-(biphenyl-3-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5573044.png)
![2-isopropoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5573054.png)
![3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide](/img/structure/B5573056.png)


![3-benzyl-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5573069.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5573072.png)
